molecular formula C16H17NO3S B2804990 Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate CAS No. 52535-68-9

Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2804990
CAS No.: 52535-68-9
M. Wt: 303.38
InChI Key: MOKIAAUVWBHHKQ-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C16H17NO3S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common method includes the acylation of 2-amino-4,5-dimethylthiophene-3-carboxylate with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways. It is particularly useful in:

  • Synthesis of complex molecules : The compound can be modified to create derivatives with tailored properties.
  • Studying reaction mechanisms : Its reactivity provides insights into electrophilic and nucleophilic substitution reactions.

Biology

In biological research, this compound has been investigated for its potential therapeutic effects. Notable applications include:

  • Antimicrobial Activity : Studies have shown that derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound demonstrated effective inhibition of bacterial growth in vitro.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. Specifically, it has been tested against human lung cancer cell lines (A549 and HCC827), showing promising results with low IC50 values in cytotoxicity assays.

Medicine

The unique chemical structure of this compound positions it as a potential drug candidate. Its applications in medicinal chemistry include:

  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for further development into pharmaceuticals aimed at treating infections or cancers.
  • Mechanism of Action Studies : Understanding how this compound interacts with cellular pathways can lead to the identification of new therapeutic targets.

Materials Science Applications

This compound is also explored in materials science for its potential use in:

  • Conductive Polymers : It can be incorporated into polymer matrices to enhance electrical conductivity.
  • Sensors : The compound's properties make it suitable for developing gas sensors or biosensors that detect specific biomolecules.
  • Coatings : Its incorporation into coatings can improve corrosion resistance or impart unique optical characteristics.

Case Studies

  • Antitumor Activity Study :
    • Researchers conducted assays on various cancer cell lines using this compound derivatives.
    • Results indicated significant cytotoxic effects with IC50 values suggesting potent antitumor activity.
  • Antimicrobial Efficacy Research :
    • A series of derivatives were tested against Gram-positive and Gram-negative bacteria.
    • The findings demonstrated that certain modifications enhanced antimicrobial potency significantly compared to the parent compound.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
  • Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzamido group enhances its potential as a pharmacophore, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anti-inflammatory research. This article synthesizes available data on its biological activity, including synthesis methods, biological evaluations, and case studies.

Synthesis of this compound

The compound can be synthesized through the Knoevenagel condensation method, which involves the reaction of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with various substituted benzaldehydes. This synthetic route allows for the introduction of different functional groups that may enhance biological activity.

Antioxidant Activity

Research has shown that derivatives of this compound exhibit significant antioxidant properties . The antioxidant activity was assessed using three different models:

  • DPPH Radical Scavenging Assay : Evaluates the ability of compounds to donate hydrogen and neutralize free radicals.
  • Nitric Oxide Scavenging Assay : Measures the ability to scavenge nitric oxide radicals.
  • Ferric Ion-Induced Lipid Peroxidation : Assesses the prevention of lipid peroxidation in rat brain homogenate.

The results indicated that certain compounds showed high efficacy in scavenging free radicals, with notable performance from those containing phenolic hydroxyl groups. For instance, a specific derivative exhibited an inhibition rate comparable to standard antioxidants .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using the carrageenan-induced rat paw edema model . This model assesses the reduction of inflammation through oral administration of the compound at a dose of 100 mg/kg. The findings indicated that several derivatives demonstrated significant anti-inflammatory effects, with one compound achieving an 83.1% inhibition rate compared to Diclofenac's 85% .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds:

  • Anticancer Activity : Compounds based on dimethylthiophene structures have shown potential anticancer effects against various cell lines (breast, colon, lung, and prostate) at low micromolar concentrations. These compounds act as selective topoisomerase II inhibitors, which are crucial in cancer treatment .
  • In Vivo Studies : In vivo experiments revealed that certain derivatives not only inhibited inflammation but also exhibited low toxicity to normal cells while effectively targeting cancerous cells .

Summary of Biological Activity

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Biological Activity Model/Method Activity Level Reference
Antioxidant ActivityDPPH Radical ScavengingHigh
Nitric Oxide ScavengingSignificant
Ferric Ion-Induced Lipid PeroxidationEffective
Anti-inflammatoryCarrageenan-induced Rat Paw Edema83.1% inhibition
AnticancerCell Lines (various types)Low micromolar potency

Properties

IUPAC Name

ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-4-20-16(19)13-10(2)11(3)21-15(13)17-14(18)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKIAAUVWBHHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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